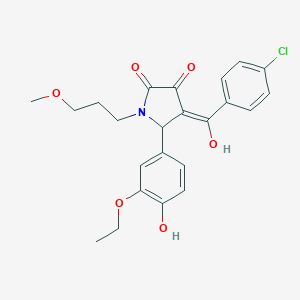
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, immune response, and cell survival, making CEP-33779 a promising candidate for the treatment of various diseases.
作用機序
CEP-33779 exerts its therapeutic effects by inhibiting NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by CEP-33779 leads to reduced expression of pro-inflammatory cytokines and chemokines, decreased immune cell infiltration, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. In cancer cells, CEP-33779 induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in programmed cell death. In animal models of inflammatory bowel disease and rheumatoid arthritis, CEP-33779 reduces inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing immune cell infiltration. In animal models of Alzheimer's disease, CEP-33779 reduces neuroinflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing microglial activation.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. CEP-33779 has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CEP-33779 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on CEP-33779. One area of interest is the development of CEP-33779 analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as multiple sclerosis and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of CEP-33779 and to identify potential biomarkers for patient stratification and monitoring.
合成法
The synthesis of CEP-33779 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3,4-dihydroxybenzoic acid with a benzyl group. The protected compound is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to obtain the intermediate product. The next step involves the introduction of an ethoxy group at the 3-position of the benzene ring using sodium ethoxide. The protected hydroxyl group is then deprotected using hydrogenation over palladium on carbon catalyst. The resulting compound is then subjected to a coupling reaction with 3-methoxypropylamine to obtain the final product, CEP-33779.
科学的研究の応用
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In cancer, NF-κB is known to play a critical role in promoting tumor growth and survival. CEP-33779 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In inflammatory bowel disease and rheumatoid arthritis, NF-κB is known to play a key role in promoting inflammation. CEP-33779 has been shown to reduce inflammation and improve disease symptoms in animal models of these diseases. In Alzheimer's disease, NF-κB is known to promote neuroinflammation and neuronal death. CEP-33779 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
特性
製品名 |
4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C23H24ClNO6 |
分子量 |
445.9 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClNO6/c1-3-31-18-13-15(7-10-17(18)26)20-19(21(27)14-5-8-16(24)9-6-14)22(28)23(29)25(20)11-4-12-30-2/h5-10,13,20,26-27H,3-4,11-12H2,1-2H3/b21-19+ |
InChIキー |
RXTRTZKOAGKTQP-XUTLUUPISA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257559.png)
![4-[4-(allyloxy)benzoyl]-1-(2-furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257560.png)

![benzyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257565.png)
![2,4,5-trichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B257569.png)
![5-(3,5-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257570.png)
![N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide](/img/structure/B257572.png)
![4-bromo-N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B257575.png)
![N-[3-allyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide](/img/structure/B257577.png)

![7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257580.png)

![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)